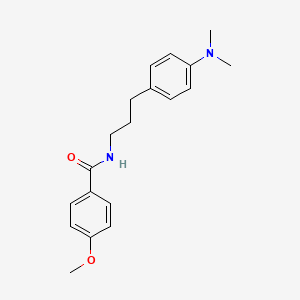

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The presence of the dimethylamino group suggests it might have interesting chemical properties, such as the ability to participate in hydrogen bonding .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For instance, dimethylaminopropylamine is produced commercially via the reaction between dimethylamine and acrylonitrile .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .Physical and Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, and solubility would typically be determined experimentally .Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide and its derivatives play a significant role in the realm of chemical synthesis and structural analysis. For instance, derivatives of benzamide, such as selenoxanthones and N-arylamino stilbenes, have been synthesized through directed metalations and investigated for their structure-activity relationships, demonstrating the compound's versatility in creating complex molecular structures with potential therapeutic applications (Brennan et al., 2003); (Yang et al., 2004).

Pharmacological Activity

Several studies have focused on the pharmacological activity of benzamide derivatives, investigating their potential as prokinetic agents and examining their structure-activity relationships to identify novel therapeutic agents (Sakaguchi et al., 1992). Furthermore, research into N-acylhydrazone derivatives designed from trichostatin A structure has revealed potent inhibition of histone deacetylase, indicating the compound's utility in cancer therapy (Rodrigues et al., 2016).

Biological Interactions and Material Science

Research on the interaction between novel polymers and biological materials, such as DNA and bacterial cells, has also been conducted. This includes the synthesis of light-switchable polymers that can alternate between cationic and zwitterionic forms, demonstrating the compound's potential in developing responsive materials for biomedical applications (Sobolčiak et al., 2013).

Antiviral Research

Furthermore, the synthesis of N-phenylbenzamide derivatives and their evaluation against Enterovirus 71 (EV 71) have highlighted the antiviral potential of these compounds. Specific derivatives exhibited low micromolar activities against EV 71 strains, suggesting their promise as lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).

Mechanism of Action

Mode of Action

It is known that the compound is highly reactive and can undergo radical polymerization and cross-linking reactions . The presence of a dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .

Pharmacokinetics

The compound’s water solubility suggests that it may have good bioavailability .

Result of Action

Its ability to undergo radical polymerization and cross-linking reactions suggests that it may have significant effects on cellular structures and functions .

Action Environment

The action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide can be influenced by various environmental factors. For instance, the compound’s reactivity and polymerization behavior can be affected by the pH of the environment . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and the presence of other chemical substances.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-21(2)17-10-6-15(7-11-17)5-4-14-20-19(22)16-8-12-18(23-3)13-9-16/h6-13H,4-5,14H2,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVJVUWFSVCVGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2374004.png)

![(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2374005.png)

![3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374011.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)

![N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B2374014.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2374016.png)

![3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2374017.png)

![3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2374019.png)

![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)